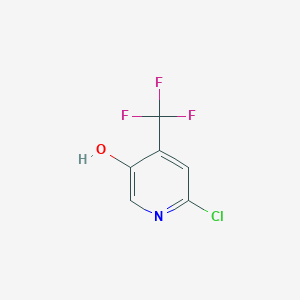

6-Chloro-4-(trifluoromethyl)pyridin-3-OL

Description

Significance of Halogenated Pyridine (B92270) Frameworks in Organic Synthesis

Halogenated pyridines, or halopyridines, are exceptionally valuable building blocks in the synthesis of complex molecules. researchgate.netnih.gov Their importance stems from the versatility of the carbon-halogen (C-Hal) bond, which serves as a reactive handle for a multitude of chemical transformations. nih.govchemrxiv.org The presence of a halogen atom on the pyridine ring enables a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

Furthermore, halogens can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functional groups. researchgate.net This reactivity is crucial for the late-stage functionalization of complex molecules, a key strategy in drug discovery for optimizing the pharmacological profile of lead compounds. researchgate.netnih.gov The regioselective halogenation of pyridine precursors is a vital and challenging area of synthetic chemistry, as the position of the halogen dictates the subsequent synthetic pathways and the ultimate structure of the target molecule. chemrxiv.org Consequently, halopyridines are indispensable intermediates in the production of numerous pharmaceuticals and agrochemicals. nih.govchemrxiv.org

Overview of Trifluoromethyl-Substituted Pyridine Derivatives

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. mdpi.com Trifluoromethyl-substituted pyridine (TFMP) derivatives, in particular, have become key structural motifs in a significant number of modern agrochemicals and pharmaceuticals. nih.govresearchoutreach.orgresearchgate.net

The unique physicochemical properties imparted by the trifluoromethyl group are due to the high electronegativity of fluorine atoms. mdpi.com This group can alter the electronic properties of the pyridine ring, influence molecular conformation, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.com The C-F bond is exceptionally strong, contributing to the high metabolic stability of the -CF3 group. mdpi.com

Numerous successful commercial products incorporate the TFMP scaffold. nih.gov In the agrochemical sector, compounds like fluazifop-butyl (B166162) (herbicide), flonicamid (B1672840) (insecticide), and fluazinam (B131798) (fungicide) demonstrate the broad utility of this chemical class. nih.govresearchoutreach.orgresearchgate.net In pharmaceuticals, TFMP moieties are found in drugs targeting a range of diseases. researchgate.netmdpi.com The synthesis of these important compounds often relies on building block approaches or the direct trifluoromethylation of pyridine rings. researchoutreach.org

| Compound Name | Application/Significance |

|---|---|

| Fluazifop-butyl | Herbicide |

| Flonicamid | Insecticide effective against aphids |

| Pyroxsulam | Herbicide |

| Sulfoxaflor | Insecticide targeting sap-feeding pests |

| Alpelisib | Pharmaceutical (PI3K inhibitor) |

Structural Context of 6-Chloro-4-(trifluoromethyl)pyridin-3-ol within Pyridine Chemistry

The "-ol" suffix indicates a hydroxyl (-OH) group at the 3-position, classifying the molecule as a pyridinol. This group can participate in hydrogen bonding, act as a nucleophile or an acid, and is a key site for derivatization, such as etherification or esterification. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution and cross-coupling reactions, characteristic of halopyridines.

The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which significantly influences the electronic distribution within the pyridine ring. This electronic effect modulates the reactivity of the other positions on the ring, including the acidity of the hydroxyl group and the susceptibility of the chloro-substituent to nucleophilic attack. The interplay of these three functional groups—a reactive halogen, an electron-withdrawing moiety, and a versatile hydroxyl group—makes this compound a potentially valuable and highly versatile building block for the synthesis of more complex and biologically active molecules.

| Structural Feature | Position | Anticipated Chemical Influence |

|---|---|---|

| Pyridine Ring | Core Scaffold | Aromatic, electron-deficient heterocyclic core. |

| Hydroxyl Group (-OH) | 3-position | Site for H-bonding, proton donation, and derivatization (e.g., ether/ester formation). |

| Trifluoromethyl Group (-CF3) | 4-position | Strong electron-withdrawing group, increases lipophilicity and metabolic stability. |

| Chlorine Atom (-Cl) | 6-position | Serves as a leaving group in SNAr reactions and enables cross-coupling reactions. |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-1-3(6(8,9)10)4(12)2-11-5/h1-2,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEQLMZELUMVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Utility of 6 Chloro 4 Trifluoromethyl Pyridin 3 Ol As a Building Block

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-3 position of the pyridine (B92270) ring behaves similarly to a phenolic hydroxyl group, allowing for a range of chemical modifications.

The term "oxidation" in the context of simple hydroxypyridines can be nuanced. Rather than a straightforward oxidation of the hydroxyl group, these compounds often exist in a tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.comchemtube3d.com For 6-Chloro-4-(trifluoromethyl)pyridin-3-ol, this involves an equilibrium with 6-Chloro-4-(trifluoromethyl)pyridin-3(2H)-one. The position of this equilibrium is heavily influenced by the solvent; polar solvents tend to favor the pyridone tautomer, which is stabilized by intermolecular hydrogen bonding. chemtube3d.comwikipedia.org

True enzymatic oxidation, however, has been demonstrated on related structures. For instance, a flavin-dependent monooxygenase has been shown to catalyze the regiospecific hydroxylation of 4-hydroxypyridine (B47283) to yield 3,4-dihydroxypyridine. nih.gov This suggests that under specific biocatalytic conditions, the pyridine ring of this compound could potentially undergo further hydroxylation.

The hydroxyl group can be readily derivatized to alter the compound's properties, protect the hydroxyl functionality during subsequent reactions, or introduce new functional handles. A common derivatization is O-acylation to form an ester.

This transformation is typically achieved by treating the pyridinol with an acylating agent, such as acetic anhydride (B1165640), in the presence of a base like pyridine. nih.gov The pyridine serves as both the solvent and a catalyst, activating the anhydride and neutralizing the acidic byproduct. This reaction converts the hydroxyl group into an acetate (B1210297) ester, which can be useful for protecting the hydroxyl group during reactions at the chloro-position. nih.gov

| Reactant | Reagent | Conditions | Product |

| This compound | Acetic Anhydride (Ac₂O) | Pyridine, Room Temperature | 6-Chloro-4-(trifluoromethyl)pyridin-3-yl acetate |

This table illustrates a typical O-acylation reaction.

Reactions at the Chloro-Substituted Position

The chlorine atom at the C-6 position is activated towards nucleophilic displacement due to the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group at the C-4 position. uoanbar.edu.iq This makes it a prime site for introducing a variety of substituents.

The activated C-6 position readily undergoes nucleophilic aromatic substitution (SNAr) with a range of nucleophiles. This reaction provides a powerful method for introducing new carbon-heteroatom bonds.

Common nucleophiles include:

Amines: Primary and secondary amines can displace the chloride to form the corresponding 6-amino-substituted pyridines. These reactions are often facilitated by a base and can be accelerated using microwave heating. tandfonline.comresearchgate.nettandfonline.com

Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) react to form ethers and thioethers, respectively. These reactions typically proceed under basic conditions, with microwave irradiation often employed to improve reaction rates and yields, particularly with less reactive substrates. tandfonline.comtandfonline.com

The general mechanism involves the attack of the nucleophile on the electron-deficient C-6 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing groups. Subsequent expulsion of the chloride ion restores the aromaticity of the ring. uoanbar.edu.iq

| Nucleophile | General Product | Typical Conditions |

| Primary/Secondary Amine (R₂NH) | 6-(Dialkylamino)-4-(trifluoromethyl)pyridin-3-ol | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., EtOH, DMF), Heat or Microwave |

| Alkoxide (RO⁻) | 6-(Alkoxy)-4-(trifluoromethyl)pyridin-3-ol | NaOR, Solvent (e.g., ROH), Heat or Microwave |

| Thiolate (RS⁻) | 6-(Alkylthio)-4-(trifluoromethyl)pyridin-3-ol | NaSR, Solvent (e.g., EtOH), Heat or Microwave |

This interactive table summarizes common nucleophilic substitution reactions at the C-6 position.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the C-Cl bond in this compound is a suitable handle for such transformations.

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. beilstein-journals.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design have made their use routine, even for electron-deficient heteroaryl chlorides. nih.gov

The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would proceed in the presence of a palladium catalyst and a base to yield a 6-aryl-4-(trifluoromethyl)pyridin-3-ol derivative.

Key components of the reaction include:

Palladium Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂. acs.org

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are crucial for activating the C-Cl bond. Commonly used ligands for coupling heteroaryl chlorides include biarylphosphines like SPhos and DavePhos, or other specialized ligands like Amphos. nih.govresearchgate.net

Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation to the palladium center. nih.gov

Solvent: A mixture of an organic solvent like dioxane or toluene (B28343) with water is commonly used. psu.edu

| Catalyst System Component | Examples | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(Amphos)₂ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, DavePhos | Stabilizes Pd(0) and facilitates oxidative addition |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and facilitates the reaction |

This interactive table outlines typical components for a Suzuki-Miyaura coupling of a heteroaryl chloride.

Palladium-Catalyzed Cross-Coupling Reactions

Other Cross-Coupling Methodologies

The chlorine substituent on the pyridine ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While Suzuki-Miyaura coupling is common, other methodologies can be employed to introduce diverse functional groups, significantly expanding the synthetic utility of this building block. The regioselectivity of these reactions is often high, favoring substitution at the more electrophilic positions on the pyridine ring. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex molecular architectures from polyhalogenated heteroaromatics. nih.gov Methodologies such as the Sonogashira, Heck, and Buchwald-Hartwig reactions are, in principle, applicable to this compound, allowing for the introduction of alkynyl, alkenyl, and amino or ether linkages, respectively. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions like hydrodehalogenation or catalyst deactivation. nih.gov

For instance, the Sonogashira coupling of chloro-pyridines with terminal alkynes typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk This reaction would yield 6-alkynyl-4-(trifluoromethyl)pyridin-3-ol derivatives. Similarly, Buchwald-Hartwig amination would allow for the coupling of various primary or secondary amines at the C6 position. The success of these transformations depends on the electronic nature of the pyridine ring, which in this case is highly influenced by the electron-withdrawing trifluoromethyl group.

| Reaction Name | Coupling Partner | Typical Catalytic System | Potential Product |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Amine Base | 6-Alkynyl-4-(trifluoromethyl)pyridin-3-ol |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂ / Ligand (e.g., P(o-tolyl)₃) / Base | 6-Alkenyl-4-(trifluoromethyl)pyridin-3-ol |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | 6-Amino-4-(trifluoromethyl)pyridin-3-ol |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄ | 6-Aryl/Alkyl-4-(trifluoromethyl)pyridin-3-ol |

Reactivity Influenced by the Trifluoromethyl Group

Electronic Effects on Pyridine Ring Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry, and its presence at the C4 position profoundly influences the electronic properties and reactivity of the pyridine ring in this compound. nih.gov This influence stems primarily from the high electronegativity of the three fluorine atoms, which results in a strong negative inductive effect (-I). researchgate.net

The primary electronic consequences of the -CF3 group are:

Decreased Ring Electron Density : The -CF3 group strongly withdraws electron density from the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and significantly more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position becomes a better leaving group for nucleophilic attack.

Increased Acidity : The electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine. evitachem.com It also increases the acidity of the hydroxyl group at the C3 position.

Activation of Adjacent Positions : By polarizing the ring, the -CF3 group enhances the electrophilic character of the carbon atoms, particularly those ortho and para to it (C3, C5). evitachem.com

These electronic effects are critical in directing the regioselectivity of chemical transformations and enhancing the metabolic stability of molecules containing this moiety, as the strong C-F bonds are resistant to oxidative cleavage. mdpi.com

| Substituent Group | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -CF₃ (Trifluoromethyl) | 0.54 | Strongly Electron-Withdrawing (-I) |

| -Cl (Chloro) | 0.23 | Moderately Electron-Withdrawing (-I, +M) |

| -NO₂ (Nitro) | 0.78 | Very Strongly Electron-Withdrawing (-I, -M) |

| -CH₃ (Methyl) | -0.17 | Electron-Donating (+I) |

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating (-I, +M) |

Steric Hindrance Considerations in Chemical Transformations

While the trifluoromethyl group is sometimes considered a bioisostere of a chlorine atom, its steric demand is significantly greater than that of a methyl group and can be a critical factor in chemical transformations. mdpi.comdocumentsdelivered.com Studies have shown that the -CF3 group can behave as a much larger substituent than commonly perceived, leading to considerable steric hindrance that can influence reaction rates and outcomes. documentsdelivered.com

In this compound, the steric bulk of the -CF3 group at the C4 position can impede access to adjacent positions. This can affect reactions involving the hydroxyl group at C3 and the hydrogen at C5. For example, in reactions requiring the coordination of a bulky reagent to the hydroxyl group, the adjacent -CF3 group may slow the reaction rate or necessitate more forcing conditions. Similarly, attempts to functionalize the C5 position might be sterically hindered. This steric encumbrance can lead to unusual restrictions in bond rotation, affecting the molecule's conformational preferences. nih.gov The interplay between steric and electronic effects is therefore crucial for predicting the reactivity and designing synthetic routes involving this compound. nih.gov

| Substituent | Van der Waals Radius (Å) | Notes on Steric Profile |

|---|---|---|

| -H (Hydrogen) | 1.20 | Minimal steric hindrance |

| -F (Fluoro) | 1.47 | Small, can mimic hydrogen in some contexts mdpi.com |

| -Cl (Chloro) | 1.75 | Moderate steric bulk |

| -CH₃ (Methyl) | 2.00 | Freely rotating, moderate bulk |

| -CF₃ (Trifluoromethyl) | ~2.70 | Significantly bulkier than methyl; considered to have a "compact" but impactful steric profile mdpi.comdocumentsdelivered.com |

Reductive Transformations

Reductive transformations of this compound can target either the chloro substituent or, under much more vigorous conditions, the trifluoromethyl group. The relative reactivity of these groups under reducing conditions dictates the likely outcome of the reaction.

The most common reductive transformation for a molecule of this type is hydrodehalogenation, specifically the removal of the chlorine atom. This can typically be achieved through catalytic hydrogenation. Using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) and a base (to neutralize the HCl byproduct) can selectively cleave the C-Cl bond to yield 4-(trifluoromethyl)pyridin-3-ol. This reaction is a standard method for the dehalogenation of aryl and heteroaryl chlorides.

In contrast, the trifluoromethyl group is exceptionally stable and generally resistant to reduction due to the high strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol). mdpi.com Reduction of a -CF3 group is a challenging transformation and requires harsh conditions, such as the use of strong reducing agents like lithium aluminum hydride at high temperatures or dissolving metal reductions, which are often not compatible with other functional groups on the ring. Therefore, selective reduction of the chloro group is the more feasible and synthetically useful transformation for this compound.

| Target Functional Group | Reaction Type | Typical Reagents/Conditions | Expected Product | Feasibility |

|---|---|---|---|---|

| -Cl (Chloro) | Hydrodechlorination | H₂, Pd/C, Base (e.g., NEt₃) | 4-(Trifluoromethyl)pyridin-3-ol | High |

| -CF₃ (Trifluoromethyl) | Reduction | Requires harsh conditions (e.g., LiAlH₄, high temp.) | (Not selective, potential for ring reduction) | Very Low / Non-selective |

Mechanistic Investigations of Reactions Involving 6 Chloro 4 Trifluoromethyl Pyridin 3 Ol

Elucidation of Reaction Pathways

No specific studies detailing the elucidation of reaction pathways for functionalization or other reactions of 6-Chloro-4-(trifluoromethyl)pyridin-3-ol were identified.

Radical Intermediate Formation and Characterization

There is no available research on the formation and characterization of radical intermediates in reactions involving this compound.

Application of Radical Clock Experiments

No documented instances of radical clock experiments being used to study reaction mechanisms involving this compound were found.

Spectroscopic Detection of Radical Species (e.g., Electron Spin Resonance)

A search of scientific databases yielded no studies that employed Electron Spin Resonance (ESR) spectroscopy or other spectroscopic techniques for the detection of radical species in reactions of this compound.

Electrochemical Approaches to Pyridine (B92270) Functionalization

Specific electrochemical studies focused on the functionalization of this compound are not present in the available literature.

Electrochemical Generation of Reactive Intermediates

There are no published reports on the electrochemical generation of reactive intermediates from this compound.

Cyclic Voltammetry Studies

No cyclic voltammetry data or studies for this compound have been published.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. These methods allow for a detailed investigation of the geometric and electronic features of 6-Chloro-4-(trifluoromethyl)pyridin-3-ol.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the optimized geometry and electronic structure of molecules. For a molecule like this compound, a common approach involves using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the ground-state optimized geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters for this compound (based on DFT/B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value (Å/°) |

|---|---|

| C-Cl Bond Length | Value |

| C-CF3 Bond Length | Value |

| C-O Bond Length | Value |

| N-C Bond Length (avg) | Value |

| C-C Bond Length (avg) | Value |

| C-N-C Bond Angle | Value |

| C-C-Cl Bond Angle | Value |

| C-C-CF3 Bond Angle | Value |

| C-C-O Bond Angle | Value |

Note: The values in this table are placeholders and would need to be populated with data from a specific DFT calculation for the compound.

The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness is a measure of the resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons. For this compound, the electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to influence these values significantly, likely resulting in a lower HOMO energy, a higher chemical hardness, and a notable electrophilicity index. chemrxiv.org

Interactive Data Table: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Global Softness (S) | 1 / (2η) | Value |

| Electrophilicity Index (ω) | μ2 / (2η) | Value |

Note: The values in this table are placeholders and would need to be populated with data from a specific DFT calculation for the compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions near the electron-withdrawing substituents would exhibit a positive potential, suggesting susceptibility to nucleophilic attack. researchgate.netchemrxiv.org

Fukui functions provide a more quantitative prediction of local reactivity by identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density at a specific atomic site upon the addition or removal of an electron.

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms most likely to participate in chemical reactions. The site with the highest value of f+(r) is the most favorable for nucleophilic attack, while the site with the highest f-(r) is the most susceptible to electrophilic attack. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

Spectroscopic Analysis of this compound and Its Derivatives

Spectroscopic techniques are essential for the experimental characterization of chemical compounds. While a comprehensive spectroscopic analysis specifically for this compound is not widely reported, data from related trifluoromethylpyridine derivatives can provide insights into the expected spectral features. researchgate.net The combination of computational and experimental spectroscopy is a powerful approach for structural elucidation.

Interactive Data Table: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Please note that due to the limited availability of specific research data for this compound in the public domain, this article relies on established computational methodologies and data from analogous compounds to provide a scientifically grounded yet generalized overview. The data tables are presented as templates to be populated with specific findings from future dedicated research on this compound.

Vibrational Spectroscopy (Fourier-Transform Infrared, Fourier-Transform Raman) and Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of this compound. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed based on computational studies and experimental data from structurally related compounds, such as other substituted trifluoromethylpyridines. aip.orgresearchgate.net

Density Functional Theory (DFT) calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to predict the vibrational frequencies and intensities. researchgate.net These theoretical spectra provide a basis for assigning the bands observed in experimental spectra.

The vibrational assignments for this compound can be categorized as follows:

O-H and C-H Vibrations: The hydroxyl group (-OH) is expected to show a strong, broad stretching vibration (νOH) in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, with the exact position depending on hydrogen bonding. The in-plane bending (δOH) usually appears around 1400-1300 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are anticipated to occur above 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C-C and C-N) appear in the 1600-1400 cm⁻¹ region. researchgate.net The ring breathing mode, which involves the entire ring, is sensitive to substitution and is expected around 1000 cm⁻¹. researchgate.net

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group gives rise to some of the most intense bands in the FT-IR spectrum due to the high polarity of the C-F bonds. The asymmetric stretching vibrations are typically found in the 1350-1150 cm⁻¹ range, while the symmetric stretching is observed near 1150 cm⁻¹. Bending and rocking modes of the CF₃ group appear at lower wavenumbers.

C-Cl Vibration: The carbon-chlorine stretching vibration (νC-Cl) is expected in the 800-600 cm⁻¹ region. Its intensity can vary.

The table below summarizes the expected vibrational frequencies and their assignments for this compound, based on data from analogous compounds. aip.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| ν(OH) | 3600 - 3200 | O-H Stretching |

| ν(CH) | 3100 - 3000 | Aromatic C-H Stretching |

| Ring Stretching | 1600 - 1400 | C=C / C=N Stretching in Pyridine Ring |

| δ(OH) | 1400 - 1300 | O-H In-plane Bending |

| νas(CF₃) | 1350 - 1150 | Asymmetric CF₃ Stretching |

| νs(CF₃) | ~1150 | Symmetric CF₃ Stretching |

| Ring Breathing | ~1000 | Pyridine Ring Breathing Mode |

| ν(C-Cl) | 800 - 600 | C-Cl Stretching |

| CF₃ Bending/Rocking | 700 - 500 | CF₃ Deformation Modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the single hydroxyl proton. The aromatic protons at positions 2 and 5 would appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts are influenced by the electronic effects of the substituents (-Cl, -CF₃, -OH). The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group (C-4) will exhibit a characteristic quartet due to coupling with the three fluorine atoms. Similarly, the CF₃ carbon itself will appear as a quartet with a large C-F coupling constant. The chemical shifts of the ring carbons are influenced by the electronegativity of the attached substituents. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict these chemical shifts. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct way to characterize the trifluoromethyl group. It is expected to show a single, sharp singlet, as there are no adjacent fluorine or hydrogen atoms to cause coupling. The chemical shift of the CF₃ group in substituted pyridines is sensitive to the electronic nature of the other substituents on the ring. rsc.orgnih.gov For many trifluoromethylpyridines, this signal appears in the range of -60 to -70 ppm relative to a standard like CFCl₃. rsc.org

The following table presents the predicted NMR spectral data for this compound.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.5 | Doublet | H-2 or H-5 |

| ¹H | 7.0 - 8.0 | Doublet | H-5 or H-2 |

| ¹H | Variable | Broad Singlet | OH |

| ¹³C | 140 - 160 | Singlet | C-3 (C-OH) |

| ¹³C | 140 - 155 | Singlet | C-6 (C-Cl) |

| ¹³C | 120 - 140 | Quartet (¹JCF) | C-4 (C-CF₃) |

| ¹³C | 115 - 130 (q, J ≈ 275 Hz) | Quartet | CF₃ |

| ¹³C | 120 - 140 | Singlet | C-2 or C-5 |

| ¹³C | 115 - 135 | Singlet | C-5 or C-2 |

| ¹⁹F | -60 to -70 | Singlet | CF₃ |

Mass Spectrometry Techniques (e.g., Liquid Chromatography-Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

The nominal molecular weight of the compound (C₆H₄ClF₃NO) is 199.55 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 199. A key feature would be the isotopic pattern characteristic of a molecule containing one chlorine atom: an [M+2]⁺ peak at m/z 201 with an intensity approximately one-third of the [M]⁺ peak. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental formula. The calculated exact mass for C₆H₄ClF₃NO ([M]⁺) is 198.9933. An experimental HRMS measurement matching this value would unambiguously confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for analyzing the compound within a mixture. The compound would be separated by liquid chromatography and then detected by the mass spectrometer, which would confirm its molecular weight via techniques like electrospray ionization (ESI), likely showing the protonated molecule [M+H]⁺ at m/z 200.

Common fragmentation pathways for related chloro(trifluoromethyl)pyridines in MS include the loss of a chlorine atom (Cl•), a trifluoromethyl radical (•CF₃), or neutral molecules like hydrogen cyanide (HCN) from the pyridine ring. nist.gov

| Technique | Expected Observation | Information Provided |

| EI-MS | [M]⁺ at m/z 199, [M+2]⁺ at m/z 201 (~3:1 ratio) | Molecular weight and presence of one chlorine atom. |

| HRMS (EI) | [M]⁺ at m/z 198.9933 | Confirmation of elemental formula C₆H₄ClF₃NO. |

| LC-MS (ESI+) | [M+H]⁺ at m/z 200.0011 | Molecular weight confirmation in a mixture. |

Advanced Applications and Future Research Directions in Chemical Science

Role as a Privileged Scaffold in Heterocyclic Chemistry

In medicinal chemistry and drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in biologically active compounds, demonstrating an ability to interact with multiple biological targets. researchgate.net The pyridine (B92270) ring is a quintessential example of such a scaffold, found in numerous natural products like vitamins and coenzymes, as well as a vast array of synthetic therapeutic agents. nih.govnih.gov The versatility of the pyridine nucleus allows it to serve as a foundational structure for developing extensive libraries of compounds with diverse biological activities. nih.gov

The compound 6-chloro-4-(trifluoromethyl)pyridin-3-ol embodies the characteristics of a privileged scaffold due to its specific combination of functional groups.

The Pyridine Core : This nitrogen-containing heterocycle is a key feature in many pharmacologically active molecules, often contributing to aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. nih.gov

The Trifluoromethyl Group : This group is a strong electron-withdrawing moiety. nih.govsemanticscholar.org Its inclusion can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov

Chloro and Hydroxyl Groups : These substituents serve as versatile chemical handles. The chlorine atom can be replaced through various nucleophilic substitution reactions, while the hydroxyl group can be modified through etherification or esterification, allowing for the systematic construction of diverse molecular architectures.

This combination of a proven heterocyclic core with strategically placed, highly functional substituents makes this compound a valuable platform for generating novel compounds in the pursuit of new bioactive molecules.

Exploration in Agrochemical Research

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of modern agrochemicals, valued for its ability to impart potent biological activity. researchoutreach.orgresearchgate.net While the 4-trifluoromethyl-substituted pyridine structure is less common in commercialized products compared to other substitution patterns, it is a key component in select successful agrochemicals. nih.govsemanticscholar.org

The search for new herbicides with improved efficacy and novel modes of action is a continuous effort in agrochemical science. Pyridine-based compounds have long been a fruitful area of investigation. For instance, picolinate (B1231196) compounds are a significant class of synthetic auxin herbicides. nih.gov Research into novel pyridazine (B1198779) and picolinic acid derivatives containing trifluoromethyl groups has yielded compounds with potent herbicidal effects. nih.govmdpi.com These studies demonstrate that the incorporation of a trifluoromethylphenyl or a trifluoromethyl-pyrazolyl group can lead to significant herbicidal activity, sometimes exceeding that of commercial standards. nih.govmdpi.com The this compound scaffold provides a template for designing such molecules, where the chloro and hydroxyl positions can be functionalized to optimize herbicidal potency and crop selectivity.

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety This table showcases the utility of the trifluoromethylpyridine scaffold in developing successful commercial products.

| Common Name | Type | Key Intermediate |

| Fluazifop-butyl (B166162) | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Flonicamid (B1672840) | Insecticide | 2-chloro-4-(trifluoromethyl)pyridine |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine |

| Haloxyfop-methyl | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

Data compiled from multiple sources. nih.govresearchoutreach.orgagropages.com

Beyond herbicides, the trifluoromethylpyridine skeleton is integral to the creation of other pesticides, including insecticides. researchoutreach.orgnih.gov The presence of the trifluoromethyl group is a key structural feature in several commercial insecticides that target a range of agricultural pests. nih.gov For example, Flonicamid was developed after screening TFMP derivatives and finding that certain compounds were highly effective against aphids. researchoutreach.org Similarly, Sulfoxaflor is an insecticide that targets sap-feeding pests and is based on the 6-(trifluoromethyl)pyridine structure. researchoutreach.org

The development of these agents often involves synthesizing libraries of related compounds to identify those with the highest potency and desired spectrum of activity. The this compound scaffold is an ideal starting point for such exploratory synthesis, allowing researchers to attach various pharmacophores at the 3- and 6-positions to discover new pesticidal agents.

Applications in Medicinal Chemistry Research

The pyridine ring system is a foundational element in medicinal chemistry, and its derivatives are widely explored for therapeutic applications. nih.govnih.gov The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic value.

The primary role of this compound in medicinal chemistry is as a key building block or intermediate. Pyridine derivatives are widely used in the synthesis of drugs and other bioactive compounds. agropages.comnih.gov The chloro and hydroxyl groups on the molecule are reactive sites that allow for its incorporation into larger, more complex structures through a variety of chemical reactions. For example, the chlorine atom can be displaced in Suzuki coupling reactions to form new carbon-carbon bonds, a common strategy for building complex molecules. researchgate.net This versatility allows medicinal chemists to use the compound as a starting point to access novel chemical space and synthesize new potential drug candidates.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By making systematic modifications to a lead compound and assessing the impact on its efficacy, researchers can optimize its properties. The this compound scaffold is well-suited for SAR studies.

Researchers can systematically modify the substituents on the pyridine ring to probe their effects on biological activity. For instance, in the development of antimalarial compounds, detailed SAR studies on related quinoline (B57606) scaffolds revealed that the position and nature of halogen and trifluoromethyl groups significantly impacted the compound's potency, metabolic stability, and selectivity. nih.govresearchgate.net Similar principles apply to the pyridine scaffold, where modifying or replacing the chloro and trifluoromethyl groups on this compound can fine-tune its interaction with a biological target, leading to the development of more potent and selective therapeutic agents. nih.gov

Table 2: Illustrative SAR Findings from 2-Arylvinylquinolines (A Related Scaffold) This table demonstrates how minor structural changes can significantly impact biological activity, a core principle of SAR studies.

| Compound Modification | Effect on In Vitro Antimalarial Activity | Reference |

| Phenyl ring with 4-trifluoromethyl group vs. 4-fluoro group | Better metabolic stability | nih.gov |

| 2-fluoro group on phenyl ring vs. 4-fluoro group | Remarkably diminished potency | nih.gov |

| Removal of methoxy (B1213986) or fluorine atom at C6 position | Decreased activity | nih.gov |

This data illustrates the sensitivity of biological activity to structural modifications. nih.gov

Design of Compounds with Enhanced Lipophilicity and Metabolic Stability

The strategic design of drug candidates frequently involves fine-tuning lipophilicity and metabolic stability to optimize pharmacokinetic and pharmacodynamic profiles. The scaffold of this compound offers several avenues for modification to achieve these goals. The presence of a pyridine ring itself, as opposed to a benzene (B151609) ring, can significantly enhance metabolic stability by altering the molecule's electronic properties and reducing its susceptibility to oxidative metabolism. nih.govnih.gov

The trifluoromethyl (-CF3) group is a key feature for improving metabolic stability. It is often used as a bioisostere for a methyl group but is exceptionally stable to oxidative metabolism at that position. Furthermore, its strong electron-withdrawing nature can influence the metabolic fate of the entire pyridine ring. The chlorine atom also contributes to the electronic landscape of the molecule and can block potential sites of metabolism.

Lipophilicity, a critical parameter for cell membrane permeability and solubility, can be modulated by derivatizing the hydroxyl (-OH) group. For instance, conversion to ethers or esters can systematically increase lipophilicity. The balance between increasing lipophilicity for better membrane penetration and maintaining sufficient aqueous solubility for formulation is a central challenge that can be addressed through careful structural modifications of this scaffold. Strategies that focus on lipophilic metabolic efficiency (LipMetE) can be employed to guide the optimization process, ensuring that gains in metabolic stability are not negated by undesirable increases in lipophilicity. tandfonline.com

Table 1: Predicted Influence of Substituents on Physicochemical Properties

| Substituent/Moiety | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Metabolic Stability | Rationale |

|---|---|---|---|

| Pyridine Core | Generally lowers LogP vs. benzene analog | Increases stability against oxidative metabolism nih.gov | Nitrogen atom acts as a polar center and deactivates the ring towards oxidation. |

| -CF3 Group | Significantly increases LogP | Blocks oxidative metabolism at its position researchoutreach.org | Strong C-F bonds are resistant to cleavage; acts as a stable bioisostere. |

| -Cl Atom | Increases LogP | Can block metabolism at its position | Halogenation is a common strategy to improve metabolic profiles. |

| -OH Group | Decreases LogP | Potential site for Phase II conjugation (e.g., glucuronidation) | Provides a handle for derivatization to modulate properties. |

Potential in Material Science Applications

Building Blocks for Functional Materials

Halogenated and fluorinated pyridine derivatives are recognized as valuable building blocks in the synthesis of functional materials. americanelements.comfrontierspecialtychemicals.com this compound serves as a versatile precursor due to its multiple functional sites. The chlorine atom can be displaced through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to link the pyridine core to other aromatic systems, forming polymers or complex molecular architectures. The hydroxyl group offers a site for esterification or etherification, allowing the molecule to be incorporated into polyester (B1180765) chains or tethered to surfaces. This multi-functional nature enables the construction of precisely designed materials for a range of applications.

Design of Materials with Unique Electronic or Luminescent Properties

The combination of an electron-deficient pyridine ring with a strongly electron-withdrawing trifluoromethyl group suggests that materials derived from this compound could possess interesting electronic properties. Such electron-poor aromatic systems are often used in the design of n-type semiconductors for organic electronics. Derivatives of trifluoromethyl-substituted heterocycles have been investigated for their potential in electroluminescent applications, such as Organic Light Emitting Diodes (OLEDs). researchgate.net The incorporation of this pyridinol building block into larger conjugated systems could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for controlling charge injection/transport and tuning emission colors in luminescent devices. researchgate.netrsc.org

Table 2: Potential Material Science Applications

| Potential Material Type | Role of this compound | Key Structural Features |

|---|---|---|

| Organic Semiconductors | n-type building block | Electron-deficient pyridine ring and -CF3 group |

| Luminescent Materials / OLEDs | Core chromophore or host material | Rigid, conjugated system with tunable electronics researchgate.netrsc.org |

| Functional Polymers | Monomer unit | -Cl and -OH groups for polymerization reactions |

| Liquid Crystals | Core structural unit | Rigid core with potential for anisotropic properties |

Biocatalytic Transformations of Pyridine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for modifying complex molecules.

Microbial Oxidation Studies for Selective Hydroxylation

The pyridine ring, while generally robust, can be a substrate for microbial enzyme systems, particularly monooxygenases. These enzymes are capable of performing highly regioselective C-H hydroxylation reactions that are often difficult to achieve with conventional chemical methods. nih.govnih.gov Although the existing hydroxyl group at the C3 position is present, microbial oxidation could potentially introduce a second hydroxyl group at one of the remaining C-H positions on the ring. The directing influence of the existing substituents (-Cl, -CF3, -OH) would play a critical role in determining the site of this new hydroxylation. Such transformations would yield novel, highly functionalized pyridinol derivatives that could serve as valuable intermediates for further synthesis.

Enzymatic Synthesis of Novel Derivatives

The hydroxyl group of this compound is an ideal handle for a variety of enzymatic transformations. Lipases, for example, could be used for the highly selective acylation of the hydroxyl group to produce esters, often with high enantioselectivity if a chiral acid is used. Glycosyltransferases could be employed to attach sugar moieties to the hydroxyl group, creating glycoside derivatives with potentially improved solubility and novel biological activities. These enzymatic methods operate under mild conditions and can provide access to complex derivatives that would be challenging to synthesize through traditional chemistry.

Table 3: Potential Biocatalytic Reactions

| Enzyme Class | Potential Transformation | Product Type |

|---|---|---|

| Monooxygenase | Selective C-H hydroxylation of the pyridine ring nih.gov | Dihydroxylated pyridine derivatives |

| Lipase | Acylation/esterification of the -OH group | Chiral or achiral esters |

| Glycosyltransferase | Glycosylation of the -OH group | Pyridinyl glycosides |

| Kinase | Phosphorylation of the -OH group | Organophosphate derivatives |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Chloro-4-(trifluoromethyl)pyridin-3-OL, and how can purity be optimized?

- Methodological Answer : A common approach involves sequential halogenation and trifluoromethylation of pyridine derivatives. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride in DMSO can introduce the hydroxyl group at the 3-position . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. LC-MS with monolithic columns (e.g., Phenomenex Onyx) and electrospray ionization (ESI) is recommended for purity validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : H and F NMR in deuterated DMSO confirm substitution patterns and trifluoromethyl group integrity.

- X-ray crystallography : Resolves stereoelectronic effects of the chloro and trifluoromethyl groups on the pyridine ring .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electron-withdrawing effects, with the trifluoromethyl group lowering the HOMO energy by ~1.2 eV .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when protected from UV .

Advanced Research Questions

Q. How do substituents (Cl, CF) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The chloro group at position 6 directs Suzuki-Miyaura couplings to position 4, while the trifluoromethyl group enhances electrophilicity at position 3. For example, Pd(PPh)-catalyzed coupling with aryl boronic acids in THF/HO (80°C, 12 h) yields biaryl derivatives with >80% regioselectivity. Competitive inhibition studies suggest steric hindrance from CF reduces coupling efficiency at position 3 by ~30% .

Q. What strategies mitigate conflicting data on reaction yields in trifluoromethylation steps?

- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For example:

- Low yield (≤40%) : Observed in DMF due to side reactions; switching to DMSO improves yield to 65% .

- Catalyst optimization : Using CuI/1,10-phenanthroline (10 mol%) instead of Pd/C reduces dehalogenation byproducts .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against p38 MAP kinase (PDB: 1OUY) reveals the trifluoromethyl group forms hydrophobic interactions with Leu104 and Met109, while the hydroxyl group hydrogen-bonds with Thr106. MD simulations (100 ns, CHARMM36) show stable binding (RMSD < 2.0 Å), correlating with IC values of ~50 nM in kinase inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Industrial-scale asymmetric synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Lipase-catalyzed kinetic resolution (Candida antarctica, hexane, 25°C) achieves 90% ee for the (S)-enantiomer. Process analytical technology (PAT) with inline FTIR monitors reaction progress to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.